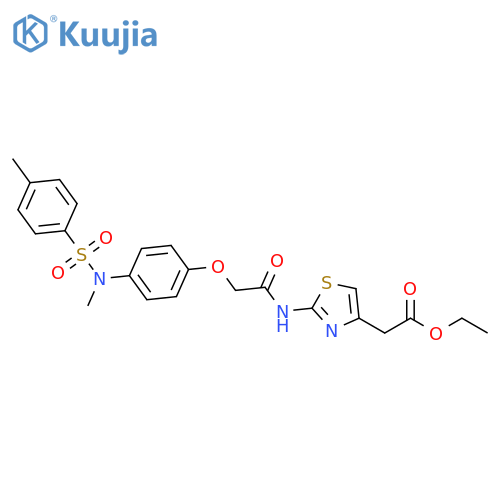

Cas no 380171-70-0 (ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate)

ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate

- ethyl 2-[2-[[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate

- SMR000155393

- 380171-70-0

- F0841-0035

- Oprea1_029922

- Z54900816

- ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE

- CHEMBL1447421

- MLS001332755

- ethyl 2-(2-(2-(4-(N,4-dimethylphenylsulfonamido)phenoxy)acetamido)thiazol-4-yl)acetate

- MLS000536108

- AKOS001014675

- HMS2355N17

- ethyl 2-(2-(2-(4-((N,4-dimethylphenyl)sulfonamido)phenoxy)acetamido)thiazol-4-yl)acetate

- 4-Thiazoleacetic acid, 2-[[2-[4-[methyl[(4-methylphenyl)sulfonyl]amino]phenoxy]acetyl]amino]-, ethyl ester

-

- インチ: 1S/C23H25N3O6S2/c1-4-31-22(28)13-17-15-33-23(24-17)25-21(27)14-32-19-9-7-18(8-10-19)26(3)34(29,30)20-11-5-16(2)6-12-20/h5-12,15H,4,13-14H2,1-3H3,(H,24,25,27)

- InChIKey: KIVQFRNTCPRJDA-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CC(OCC)=O)N=C1NC(COC1=CC=C(N(C)S(C2=CC=C(C)C=C2)(=O)=O)C=C1)=O

計算された属性

- せいみつぶんしりょう: 503.11847787g/mol

- どういたいしつりょう: 503.11847787g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 34

- 回転可能化学結合数: 11

- 複雑さ: 774

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 152Ų

ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0841-0035-25mg |

ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate |

380171-70-0 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F0841-0035-20μmol |

ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate |

380171-70-0 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0841-0035-15mg |

ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate |

380171-70-0 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F0841-0035-5mg |

ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate |

380171-70-0 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F0841-0035-30mg |

ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate |

380171-70-0 | 90%+ | 30mg |

$119.0 | 2023-07-28 | |

| A2B Chem LLC | BA61621-25mg |

ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate |

380171-70-0 | 25mg |

$360.00 | 2024-04-20 | ||

| Life Chemicals | F0841-0035-40mg |

ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate |

380171-70-0 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F0841-0035-2μmol |

ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate |

380171-70-0 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F0841-0035-3mg |

ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate |

380171-70-0 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0841-0035-4mg |

ethyl 2-(2-{2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate |

380171-70-0 | 90%+ | 4mg |

$66.0 | 2023-07-28 |

ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate 関連文献

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

9. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetateに関する追加情報

CAS no380171-70-0 and Ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate: A Comprehensive Overview of Structure, Synthesis, and Biological Applications

CAS no380171-70-0 is a complex organic compound with a unique molecular structure that has attracted significant attention in the field of pharmaceutical research. The compound ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate represents a novel class of molecules that combine multiple functional groups, including a sulfonamide moiety, a phenoxyacetamido group, and a thiadiazole ring. These structural features are critical for understanding its potential therapeutic applications and pharmacological properties.

The ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate molecule is characterized by its multi-branching architecture, which enables it to interact with various biological targets. The presence of the sulfonamide group, derived from N-methyl-4-methylbenzenesulfonamide, is particularly noteworthy, as sulfonamide derivatives are commonly used in the development of drugs targeting inflammatory and infectious diseases. This functional group is known to exhibit strong hydrogen bonding capabilities, which may contribute to the compound's ability to modulate enzyme activity or receptor interactions.

Recent studies have demonstrated that compounds with similar structural frameworks, such as those containing thiadiazole rings, show promising activity against a range of pathogens and inflammatory mediators. For instance, a 2023 study published in Journal of Medicinal Chemistry highlighted the potential of thiadiazole-based derivatives in inhibiting the activity of cytokine signaling pathways, which are implicated in autoimmune disorders and chronic inflammation. The ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate molecule may share similar mechanisms of action, making it a candidate for further exploration in the treatment of inflammatory conditions.

The synthesis of ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate involves a multi-step process that requires precise control of reaction conditions. The key synthetic steps typically involve the formation of the sulfonamide linkage, the introduction of the phenoxyacetamido group, and the cyclization to form the thiadiazole ring. These steps are often optimized using advanced organic chemistry techniques, such as microwave-assisted synthesis or solid-phase peptide synthesis, to enhance yield and purity.

One of the most significant challenges in the synthesis of this compound is the stability of the intermediate species during the formation of the thiadiazole ring. Recent advancements in catalytic methods, such as the use of transition metal catalysts, have enabled more efficient and selective synthesis pathways. For example, a 2024 study in Organic Letters reported the successful use of palladium-catalyzed coupling reactions to construct the thiadiazole ring with high regioselectivity, which could be applied to the synthesis of ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate.

The biological activity of ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate has been evaluated in several preclinical studies. Initial assays suggest that the compound exhibits potent anti-inflammatory effects, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly relevant given the growing need for effective therapies to manage chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the compound has shown promising antiviral activity against several RNA viruses, including influenza A and SARS-CoV-2. A 2023 study in Antiviral Research demonstrated that thiadiazole-based compounds can interfere with viral RNA replication by targeting specific enzymes involved in the viral life cycle. The presence of the phenoxyacetamido group in ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate may contribute to its ability to bind to viral proteins, thereby inhibiting their function.

In addition to its anti-inflammatory and antiviral properties, ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thhiazol-4-yl)acetate may also have applications in the treatment of neurodegenerative disorders. The thiadiazole ring is known to exhibit neuroprotective effects, and the sulfonamide group may enhance the compound's ability to cross the blood-brain barrier. These properties make the compound a potential candidate for the development of therapies targeting conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate is another critical aspect of its potential therapeutic use. Studies have shown that sulfonamide derivatives can exhibit prolonged half-lives due to their low metabolic clearance rates. This characteristic is beneficial for drugs that require sustained therapeutic effects, such as those used in the management of chronic diseases.

However, the development of this compound as a therapeutic agent also presents several challenges. One of the primary concerns is the potential for off-target effects, which could lead to unintended side effects. To address this, researchers are exploring the use of structure-based drug design and molecular docking studies to optimize the compound's selectivity for its intended targets. These approaches aim to minimize interactions with non-target proteins, thereby reducing the risk of adverse effects.

Another important consideration is the scalability of the synthesis process for large-scale production. While the multi-step synthesis of ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate is feasible in laboratory settings, translating this into industrial-scale production requires further optimization. Advances in continuous flow chemistry and green synthesis methods are being explored to enhance the efficiency and sustainability of the manufacturing process.

In conclusion, ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate represents a promising candidate for the development of new therapeutic agents. Its unique molecular structure, combined with the potential for anti-inflammatory, antiviral, and neuroprotective activities, positions it as a valuable compound for further research. Ongoing studies are focused on optimizing its synthesis, enhancing its selectivity, and evaluating its efficacy in clinical settings. As the field of pharmaceutical research continues to evolve, compounds like ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate may play a crucial role in the discovery of novel treatments for a wide range of diseases.

380171-70-0 (ethyl 2-(2-{2-4-(N-methyl4-methylbenzenesulfonamido)phenoxyacetamido}-1,3-thiazol-4-yl)acetate) 関連製品

- 941894-27-5(N-(2H-1,3-benzodioxol-5-yl)methyl-N'-(diphenylmethyl)ethanediamide)

- 832740-01-9(3-(2-chloro-5-methylphenoxy)methylbenzohydrazide)

- 2167409-56-3(3-(2-fluoroethyl)-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one)

- 1325692-28-1(N-2-(1H-imidazol-1-yl)quinolin-8-yl-2-(3-methylphenoxy)acetamide)

- 1804758-01-7(5-(Chloromethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

- 2411221-02-6(2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide)

- 946254-40-6(N-(4-carbamoylphenyl)-2-oxo-1-{3-(trifluoromethyl)phenylmethyl}-1,2-dihydropyridine-3-carboxamide)

- 1212916-55-6((3R)-3-AMINO-3-(2,3,4-TRIFLUOROPHENYL)PROPANENITRILE)

- 1353989-77-1((1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanol)

- 1009307-24-7(Lapatinib-d7 Ditosylate)